Cas no 1343685-64-2 (2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one)

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by its unique structural features, including a hydroxyl group at the 6-position and an aminopropyl substitution at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its stable dihydropyrimidinone core contributes to its utility in heterocyclic synthesis, while the chiral center offers opportunities for enantioselective studies. Researchers value this compound for its balanced solubility and compatibility with diverse reaction conditions.
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one structure
1343685-64-2 structure
商品名:2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
CAS番号:1343685-64-2
MF:C7H11N3O2
メガワット:169.181141138077
CID:6220600
PubChem ID:63555178

2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
    • 1343685-64-2
    • EN300-1462042
    • CS-0349273
    • AKOS012864054
    • 2-(1-Aminopropan-2-yl)-6-hydroxypyrimidin-4(3h)-one
    • インチ: 1S/C7H11N3O2/c1-4(3-8)7-9-5(11)2-6(12)10-7/h2,4H,3,8H2,1H3,(H2,9,10,11,12)
    • InChIKey: XSRQDDUYRSSXDA-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC(NC(C(C)CN)=N1)=O

計算された属性

  • せいみつぶんしりょう: 169.085126602g/mol
  • どういたいしつりょう: 169.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.3

2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1462042-250mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
250mg
$642.0 2023-09-29
Enamine
EN300-1462042-50mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
50mg
$587.0 2023-09-29
Enamine
EN300-1462042-5000mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
5000mg
$2028.0 2023-09-29
Enamine
EN300-1462042-100mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
100mg
$615.0 2023-09-29
Enamine
EN300-1462042-10000mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
10000mg
$3007.0 2023-09-29
Enamine
EN300-1462042-1000mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
1000mg
$699.0 2023-09-29
Enamine
EN300-1462042-1.0g
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
1g
$0.0 2023-06-06
Enamine
EN300-1462042-500mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
500mg
$671.0 2023-09-29
Enamine
EN300-1462042-2500mg
2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
1343685-64-2
2500mg
$1370.0 2023-09-29

2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one 関連文献

2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-oneに関する追加情報

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one: A Comprehensive Overview

The compound 2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one, with the CAS number 1343685-64-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential applications in drug development. Recent studies have highlighted its unique structural features and promising bioactivity profiles, making it a subject of intense research interest.

The molecular structure of 2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is characterized by a dihydropyrimidine ring system with a hydroxyl group at position 6 and an aminopropanol substituent at position 2. This arrangement creates a highly functionalized molecule with potential for hydrogen bonding and other non-covalent interactions. Researchers have explored its synthesis through various routes, including condensation reactions and enzymatic catalysis, to optimize its production for further studies.

One of the most notable aspects of this compound is its bioactivity. Recent findings suggest that it exhibits potent anti-inflammatory properties, making it a potential candidate for the development of novel anti-inflammatory agents. Additionally, studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These findings underscore its potential as a therapeutic agent in neurology.

In terms of pharmacokinetics, 2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one has shown favorable absorption profiles in preclinical models. Its ability to cross the blood-brain barrier suggests that it could be effective in treating central nervous system disorders. However, further studies are required to fully understand its pharmacokinetic properties and safety profile in humans.

The synthesis of this compound has also been optimized to enhance yield and purity. Researchers have employed green chemistry principles to develop environmentally friendly synthesis methods, which align with current trends toward sustainable drug development. These advancements not only improve the scalability of production but also reduce the environmental footprint associated with its manufacturing.

Moreover, computational studies have provided valuable insights into the molecular interactions of 2-(1-aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one. Molecular docking simulations have revealed that it can bind effectively to several target proteins implicated in inflammatory and neurodegenerative processes. These computational findings have guided experimental studies, leading to a deeper understanding of its mechanism of action.

In conclusion, 2-(1-aminoPropan - 2 - yl) - 6 - hydroxy - 3 , 4 - diHydroPyrimidin - 4 - one, with CAS number 1343685 - 64 - 2, represents a promising compound with diverse biological activities and therapeutic potential. Its unique structure, favorable pharmacokinetic properties, and promising bioactivity profiles make it an attractive candidate for further research and development in the pharmaceutical industry.

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